3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile
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Description
3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile is a useful research compound. Its molecular formula is C17H21N3OS and its molecular weight is 315.44. The purity is usually 95%.
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Scientific Research Applications
Ruthenium-Catalyzed N‐Alkylation
The Ru3(CO)12/Binap/tBuOK catalyst system facilitates the N‐alkylation of 2‐aminobenzonitriles with pyridyl methanols. This method is significant for synthesizing various 2‐N‐pyridylmethyl benzonitriles, showcasing moderate to good isolated yields. A notable application of this synthetic protocol is the straightforward synthesis of biologically interesting 2,3‐diaryl‐1,2,3,4‐tetrahydrobenzo[e][1,4]diazepin‐5‐ones. These compounds lay the groundwork for discovering new bioactive molecules (Chen et al., 2014).
Photochemical C−H Functionalization
An unusual photochemical reaction of diazoketones, without nitrogen elimination, has been employed for the C−H functionalization of aliphatic compounds. This process yields N-substituted hydrazones or bis-hydrazonoethanes with up to 78% yield. The photochemical reaction utilizes benzophenone sensitization and is significant for the C−H functionalization of various aliphatic compounds, offering a novel approach to modify the structures of ethers and aliphatic hydrocarbons (Rodina et al., 2016).
Synthesis of Polysubstituted Thiophene and 1,3,4-Thiadiazole Derivatives
The novel synthesis of 1,3,4-thiadiazole derivatives and polysubstituted thiophene showcases the innovative use of 3-(Benzothiazol-2-yl)-3-oxopropanenitrile. This method involves reactions with phenylisothiocyanate and hydrazonoyl bromides, leading to novel 1,3,4-thiadiazole derivatives via an intermediate. Another significant reaction produces new polysubstituted thiophenes, with the potential formation of 2-arylazothiophene derivatives. These synthetic routes open avenues for creating structurally diverse compounds with potential applications in medicinal chemistry and material science (Farag et al., 1997).
Metal Carbene Precursors for Isochromene Derivatives
4-Diazoisochroman-3-imines serve as new metal carbene precursors, catalyzed by a Rh(II) complex to react with alkenes and conjugated dienes. This leads to the synthesis of spiro[cyclopropane-1,4'-isochroman]-3'-imines and tetrahydroisochromeno[3,4-b]azepines, among others. Such processes highlight the versatility of diazo compounds in synthesizing cyclic and acyclic structures, potentially useful in developing novel therapeutic agents and materials (Ren et al., 2017).
Properties
IUPAC Name |
3-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c18-12-14-3-1-4-15(11-14)17(21)20-7-2-6-19(8-9-20)16-5-10-22-13-16/h1,3-4,11,16H,2,5-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUDYZSMZCXPMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC(=C2)C#N)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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